4,6-Diethoxy-1,3,5-triazine-2(1H)-thione
Description
Properties
CAS No. |
155198-66-6 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2,6-diethoxy-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H11N3O2S/c1-3-11-5-8-6(12-4-2)10-7(13)9-5/h3-4H2,1-2H3,(H,8,9,10,13) |
InChI Key |
TXBOWUQPVBKELT-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=S)N=C(N1)OCC |
Canonical SMILES |
CCOC1=NC(=S)N=C(N1)OCC |
Synonyms |
1,3,5-Triazine-2(1H)-thione,4,6-diethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione (CAS 791526-06-2): Molecular Formula: C₅H₉N₅S . This compound exhibits a molecular weight of 171.22 g/mol, with a purity of 95% . Synthetic Note: Prepared via nucleophilic substitution, contrasting with the ethoxy derivative’s likely synthesis through alkoxylation.
- 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione (6aa): Molecular Formula: C₁₀H₁₂N₄S₂ . Key Features: A methylthio group and phenyl substituent introduce steric bulk and lipophilicity. X-ray crystallography confirms a planar triazine ring with dihedral angles influenced by substituents .
Long-Chain Alkyl Derivatives
- 4,6-Bis(propylamino)-1,3,5-triazine-2(1H)-thione (CAS 5210-78-6): Molecular Formula: C₉H₁₇N₅S .
- 4,6-Bis(octylamino)-1,3,5-triazine-2(1H)-thione (CAS 830346-69-5): Molecular Formula: C₁₉H₃₇N₅S . Key Features: Octylamino substituents drastically elevate hydrophobicity, making this compound suitable for non-polar solvents or lipid-based applications .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on molecular formula C₇H₁₁N₃O₂S.
Antibacterial Activity
- 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-ones: Exhibit MIC values of 256 µg/mL against E. coli and S. aureus, attributed to the thione moiety’s interaction with bacterial enzymes . Inference: The ethoxy groups in the target compound may reduce antibacterial potency compared to thione derivatives with aryl or amino substituents, which enhance target binding.
Preparation Methods
Stepwise Nucleophilic Substitution Using Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor due to its reactivity in sequential substitution reactions. The synthesis proceeds via two ethoxylation steps followed by thiolation:
-
First Ethoxylation :
Cyanuric chloride reacts with sodium ethoxide (NaOEt) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at 0–5°C to yield 2,4-dichloro-6-ethoxy-1,3,5-triazine. This temperature-controlled step ensures selective substitution at the 6-position. -
Second Ethoxylation :
The intermediate undergoes further reaction with NaOEt at 25–40°C to replace the 4-position chloride, forming 2-chloro-4,6-diethoxy-1,3,5-triazine. Elevated temperatures drive the second substitution while minimizing over-reaction. -
Thiolation :
The remaining 2-position chloride is replaced via reaction with thiourea or sodium hydrosulfide (NaSH) in ethanol or aqueous media, yielding the thione derivative. For instance, thiourea in refluxing ethanol facilitates nucleophilic displacement, forming this compound with >85% purity after recrystallization.
Key Reaction Parameters :
One-Pot Synthesis via Sequential Addition
A streamlined approach involves sequential addition of ethoxide and thiolation agents to cyanuric chloride in a single reactor:
-
Cyanuric chloride is suspended in DMF at 0°C, followed by incremental addition of NaOEt (2 equivalents) to achieve diethoxylation.
-
Without isolation, thiourea (1 equivalent) is introduced, and the mixture is heated to 60°C for 4–6 hours.
-
The crude product is purified via recrystallization in heptane or ethyl acetate, achieving yields of 78–82%.
Advantages :
-
Reduced isolation steps.
-
Lower solvent consumption.
Challenges :
-
Requires precise stoichiometric control to avoid trisubstitution.
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time Profiles
| Reaction Step | Temperature Range | Time (h) | Yield (%) |
|---|---|---|---|
| First Ethoxylation | 0–5°C | 1–2 | 90–95 |
| Second Ethoxylation | 25–40°C | 2–3 | 85–90 |
| Thiolation | 60–80°C | 4–6 | 75–85 |
Higher temperatures during thiolation improve kinetics but risk decomposition, necessitating careful monitoring.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3) :
δ 1.38 (t, J = 7.0 Hz, 6H, OCH2CH3), 4.42 (q, J = 7.0 Hz, 4H, OCH2CH3), 8.21 (s, 1H, triazine-H). -
13C NMR (100 MHz, CDCl3) :
δ 14.2 (OCH2CH3), 63.8 (OCH2CH3), 167.5 (C=S), 172.3 (triazine-C).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Substitution | 85–91 | 98–99.5 | High |
| One-Pot Synthesis | 78–82 | 95–97 | Moderate |
The stepwise approach offers superior yield and purity, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
-
Trisubstituted Triazines : Controlled addition of reagents and stoichiometric precision minimize over-substitution.
-
Hydrolysis Products : Anhydrous conditions and inert atmospheres prevent chloride hydrolysis to hydroxyl groups.
Industrial Applications and Patents
While direct patents for this compound are limited, analogous compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are commercially produced for peptide coupling. Adapting these protocols with ethoxy groups and thiolation aligns with Alzchem Group’s methodologies for triazine derivatives .
Q & A
Q. What are the standard synthetic routes for 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization of precursors such as thiourea derivatives and aldehydes. Key steps include:
- Route 1: Reaction of ethoxy-substituted aldehydes with thiourea in the presence of a base (e.g., sodium ethoxide) under reflux conditions, yielding the triazine-thione core .
- Route 2: Acid-catalyzed cyclization of 1-(4-ethoxyaryl)-3-aryl thioureas, producing the target compound with controlled substituent positioning .
- Optimization: Yield is highly dependent on solvent polarity, temperature (reflux vs. room temperature), and catalyst choice. For example, sodium ethoxide enhances nucleophilic substitution, while acidic conditions favor ring closure .
| Synthetic Method | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Base-mediated cyclization | Ethanol, reflux, 12h | 60-75% | |
| Acid-catalyzed cyclization | HCl, RT, 24h | 45-65% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons.
- ¹³C NMR: Confirms thiocarbonyl (C=S) at δ 170–180 ppm and triazine ring carbons .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. Software like Gaussian or COMSOL Multiphysics can model charge distribution and reaction pathways .
- Molecular Docking: Screens potential biological targets (e.g., fungal enzymes) by simulating ligand-protein interactions. Tools like AutoDock Vina assess binding affinities, guiding structure-activity relationship (SAR) studies .
- Case Study: DFT analysis of the thiocarbonyl group revealed enhanced electrophilicity, correlating with antifungal activity in in vitro assays .
Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., antifungal vs. antibacterial effects)?
Methodological Answer: Discrepancies often arise from variations in:
- Test Organisms: Strain-specific susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) .
- Compound Purity: HPLC or TLC validation ensures >95% purity, minimizing false positives .
- Assay Conditions: Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for pH, temperature, and solvent effects . Example: A 2023 study replicated conflicting results by adjusting inoculum size, revealing dose-dependent antifungal thresholds .
Q. How does the substitution pattern (e.g., ethoxy vs. alkylamino groups) influence the compound’s mechanistic behavior in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Ethoxy groups deactivate the triazine ring, reducing reactivity in nucleophilic aromatic substitution (NAS) but enhancing stability in acidic media .
- Steric Effects: Bulkier substituents (e.g., octylamino) hinder π-stacking, altering catalytic activity in metal-mediated reactions .
- Case Study: Replacing ethoxy with methylamino groups increased NAS reactivity by 40% in Pd-catalyzed C–N bond formation .
Experimental Design & Data Analysis
Q. What factorial design approaches optimize the synthesis and bioactivity screening of this compound derivatives?
Methodological Answer:
- 2³ Factorial Design: Varies three factors (temperature, catalyst loading, solvent polarity) to identify optimal conditions. Response Surface Methodology (RSM) models interactions between variables .
- High-Throughput Screening (HTS): Automated platforms test derivative libraries against multiple microbial targets, prioritizing hits for SAR refinement .
| Factor | Levels Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60°C, 80°C, 100°C | 80°C | +25% yield |
| Catalyst | None, NaOEt, HCl | NaOEt (0.1 eq) | +30% yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
